molecular formula C8H9NO2 B1295155 Methyl pyridine-3-acetate CAS No. 39998-25-9

Methyl pyridine-3-acetate

Cat. No. B1295155
CAS RN: 39998-25-9
M. Wt: 151.16 g/mol
InChI Key: PZXIEBDIPWIRGB-UHFFFAOYSA-N
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Description

Stability Enhancement of H-Mordenite in Dimethyl Ether Carbonylation

The study investigates the carbonylation of dimethyl ether to methyl acetate using H-mordenite (HMOR) and pyridine-modified HMOR. It was found that pre-adsorption of pyridine on HMOR significantly enhances its catalytic stability, maintaining a yield of methyl acetate around 30% even after 48 hours of reaction at 473 K. The research suggests that pyridine selectively occupies acidic sites within the 12-membered ring pores of HMOR, which are typically responsible for deactivation due to coking. This selective adsorption allows the reaction to proceed predominantly on the acidic sites in the 8-membered ring pores, thus improving stability .

Electro-organic Reactions of Pyridine

This paper compares the anodic methylation and trifluoromethylation of pyridine. The study shows that the radicals generated anodically are trapped with low efficiency (3-20%), but the distribution of α, β, and γ-isomers varies significantly depending on the reaction medium. The efficiency and selectivity of the nuclear substitution are explained by the relative concentrations of pyridine and pyridinium ion and the role of the anode in the process .

Synthesis of Pyrazolo[4,3-c]pyridines

Methyl (5-oxopyrazol-3-yl)acetate reacts with methylthiocyanate in the presence of Ni(OAc)2 to form a heterocyclic N,S-ketene acetal. This compound serves as a synthon for synthesizing new pyrazolo[4,3-c]pyridin-3-ones and pyrazolo[4,3-c]pyridine-3,6-diones, expanding the chemical repertoire of pyridine derivatives .

Molecular Structure of Methyl Pyridine Derivative

The molecular structure of (E)-methyl 2-(methoxyimino)-2-(2-((3-(6-(trifluoromethyl)pyridin-3-yl) phenoxy) methyl) phenyl) acetate was elucidated using various spectroscopic methods and X-ray crystallography. The crystal structure analysis revealed that the compound forms dimers through C-H···O interactions, which are further connected to form a four-molecular crystal packing. The compound crystallizes in a monoclinic system, providing insights into the molecular arrangement of such derivatives .

Crystal Structure of Pyridine Derivative

The crystal structure of 4-{(E)-[2-(pyridin-4-ylcarbonyl)hydrazin-1-ylidene]methyl}phenyl acetate monohydrate was determined, showing that the molecule adopts an E conformation with respect to the azomethine bond. The structure is stabilized by an extensive network of hydrogen bonds, forming a two-dimensional network along the c axis. This study contributes to the understanding of the structural aspects of pyridine derivatives .

Phosphonic Acid Derivatives of Pyridine Macrocycle

Two N-methylphosphonic acid derivatives of a 14-membered tetraazamacrocycle containing pyridine were synthesized. The protonation and complexation behaviors of these compounds with various metal ions were studied using potentiometric and NMR spectroscopic methods. The study provides valuable information on the basicity and stability of complexes formed with these ligands, which have implications for their potential applications in coordination chemistry .

Radioligands for Neuronal Nicotinic Acetylcholine Receptors

The synthesis of two radioligands, 3-[(1-[11C]methyl-2(S)-pyrrolidinyl)methoxy]pyridine and its (R) enantiomer, was described. These compounds are selective for neuronal nicotinic acetylcholine receptors and were prepared by N-alkylation of their respective N-desmethyl precursors. The specific radioactivity and synthesis time were reported, highlighting their potential use in in vivo studies of neuronal receptors .

Scientific Research Applications

Antagonist Properties

Methyl pyridine-3-acetate derivatives, such as 2-Methyl-6-(phenylethynyl)pyridine, have been found to be potent noncompetitive metabotropic glutamate receptor (mGlu5) antagonists. These compounds are noted for their anxiolytic activity and are significantly more potent than earlier agents in this class. They offer improved selectivity and efficacy in models of anxiety, showcasing their potential in therapeutic applications (Cosford et al., 2003).

Cognition-Enhancing Properties

Certain methyl pyridine-3-acetate derivatives, like ABT-089, demonstrate positive effects in rodent and primate models of cognitive enhancement. These compounds interact with the nicotinic acetylcholine receptor (nAChR) and show a reduced propensity to activate peripheral ganglionic type receptors. Such properties make them attractive candidates for treating cognitive disorders (Lin et al., 1997).

Catalytic Stability Enhancement

Pyridine-modified H-mordenite, a material related to methyl pyridine-3-acetate, has shown improved catalytic stability in the carbonylation of dimethyl ether to methyl acetate. This stability enhancement is attributed to pyridine pre-adsorption, suggesting potential industrial applications in catalysis (Liu et al., 2010).

Electro-Organic Reactions

Methyl pyridine-3-acetate plays a role in electro-organic reactions, particularly in the methylation and trifluoromethylation of pyridine. These processes are important for understanding the selective synthesis of various pyridine derivatives, relevant in organic chemistry and pharmaceutical research (Utley & Holman, 1976).

Building Blocks in Organic Synthesis

Compounds like methyl (5-oxopyrazol-3-yl)acetate, which are structurally related to methyl pyridine-3-acetate, serve as building blocks in the synthesis of complex organic molecules such as pyrazolo[4,3-c]pyridines. This demonstrates the versatility of methyl pyridine-3-acetate derivatives in synthetic organic chemistry (Prezent et al., 2016).

properties

IUPAC Name

methyl 2-pyridin-3-ylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H9NO2/c1-11-8(10)5-7-3-2-4-9-6-7/h2-4,6H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZXIEBDIPWIRGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CN=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10193053
Record name Methyl pyridine-3-acetate
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Molecular Weight

151.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl pyridine-3-acetate

CAS RN

39998-25-9
Record name 3-Pyridineacetic acid, methyl ester
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Record name Methyl pyridine-3-acetate
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Record name 39998-25-9
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Record name Methyl pyridine-3-acetate
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Record name Methyl pyridine-3-acetate
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Synthesis routes and methods

Procedure details

A solution of pyridin-3-yl-acetic acid hydrochloride (10 g, 57.6 mmol) in MeOH (30 mL) was treated with thionyl chloride (4.2 mL, 57.6 mmol) and the mixture was stirred at room temperature for 2 h. Solvent was removed in vacuo and the residue was partitioned between saturated aqueous NaHCO3 and EtOAc. The organic phase was collected, dried over MgSO4 and evaporated to give the title compound (7.9 g) as a colourless oil. 1H NMR (CDCl3): 8.53 (2H, m), 7.64 (1H, d), 7.33-7.20 (1H, m), 3.72 (3H, s), 3.64 (2H, s).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
4.2 mL
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
Y Wang, S Kou, J Huo, S Sun, Y Wang… - Journal of Agricultural …, 2022 - ACS Publications
… To a solution of methyl pyridine-3-acetate (1.98 g, 13.08 mmol) in anhydrous tetrahydrofuran (THF) (10 mL) at −78 C under N 2 was added lithium bis(trimethylsilyl)amide (LiHMDS) (…
Number of citations: 4 pubs.acs.org
BC Kao - 1989 - search.proquest.com
… (200 g, silica gel> ethyl acetate / chloroform 1:1) gave amixture of the desired ethyl 2-acetoxymethylpyridine-3-acetate (22) andethyl 5-acetoxy-2-methyl-pyridine-3-acetate (5.21 g) …
Number of citations: 0 search.proquest.com

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